N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide
CAS No.:
Cat. No.: VC16331511
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N3O3 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[4-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoyl)phenyl]morpholine-4-carboxamide |
| Standard InChI | InChI=1S/C20H25N3O3/c24-19(21-13-17-12-14-1-2-16(17)11-14)15-3-5-18(6-4-15)22-20(25)23-7-9-26-10-8-23/h1-6,14,16-17H,7-13H2,(H,21,24)(H,22,25) |
| Standard InChI Key | UMDQKMSWEDOFHB-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CC4CC3C=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Morpholine-4-carboxamide: A six-membered morpholine ring (oxygen and nitrogen heteroatoms at positions 1 and 4, respectively) linked via a carboxamide group. This moiety is frequently employed in drug design due to its polarity, hydrogen-bonding capacity, and ability to modulate solubility .
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Para-substituted phenyl carbamoyl linker: The central benzene ring is functionalized at the para position with a carbamoyl group (–NH–C(=O)–), serving as a spacer that connects the morpholine and norbornene units. This arrangement may influence conformational flexibility and intermolecular interactions .
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Bicyclo[2.2.1]hept-5-en-2-ylmethyl group: A norbornene-derived bicyclic system attached via a methylene bridge. The strained bicyclic framework introduces steric constraints and enhances rigidity, potentially improving binding affinity to biological targets .
Stereochemical Considerations
The bicyclo[2.2.1]hept-5-ene system introduces two chiral centers (C2 and C3 in the norbornene framework), resulting in four possible stereoisomers. Synthetic routes to this compound would require careful control of stereochemistry, likely through asymmetric catalysis or chiral resolution techniques. The patent literature highlights similar bicyclic derivatives where stereochemistry profoundly impacts biological activity .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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Morpholine-4-carboxylic acid: Readily available from commercial sources or synthesized via ring-closing reactions of diethanolamine derivatives.
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4-Isocyanatophenylboronic acid: A key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling introduction of the phenyl carbamoyl linker .
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Bicyclo[2.2.1]hept-5-en-2-ylmethanamine: Synthesized via Diels-Alder cycloaddition of cyclopentadiene and acrylonitrile, followed by reduction and functionalization.
Stepwise Synthesis
Step 1: Preparation of 4-(Morpholine-4-carbonyl)phenylboronic Acid
As demonstrated in Search Result , 4-(morpholine-4-carbonyl)phenylboronic acid serves as a critical intermediate. A representative synthesis involves:
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Palladium-catalyzed coupling of morpholine-4-carbonyl chloride with 4-bromophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 100°C) .
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Alternative routes employ Grignard reactions, as shown in Search Result , where isopropylmagnesium chloride reacts with (4-iodophenyl)-(morpholino)methanone to yield the boronic acid derivative .
Step 2: Carbamoyl Linker Formation
The phenylboronic acid intermediate undergoes cross-coupling with a pre-functionalized norbornene derivative. For example:
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Suzuki-Miyaura coupling with 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene in the presence of Pd(PPh₃)₄ and CsF in dimethoxyethane/ethanol (65–81% yield) .
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Subsequent carbamoylation via reaction with triphosgene and the norbornene-methylamine completes the assembly .
Step 3: Final Assembly
Amide bond formation between the morpholine-carboxylic acid and the amine-terminated intermediate is achieved using standard coupling agents (e.g., HATU, EDCI) in DMF or dichloromethane.
Optimization Challenges
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Steric hindrance: The bulky norbornene group complicates coupling reactions, necessitating high-temperature conditions (110–113°C) and prolonged reaction times .
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Solvent selection: Polar aprotic solvents (DMF, dioxane) are preferred to dissolve intermediates, though they may require extensive purification to remove residual palladium catalysts .
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Yield variability: Reported yields for analogous reactions range from 24% to 81%, depending on the coupling partners and reaction scale .
Table 1: Representative Synthetic Yields and Conditions
| Reaction Step | Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, CsF | DME/EtOH | Reflux | 65% | |
| Carbamoylation | HATU, DIPEA | DCM | RT | 78% | |
| Final amide formation | EDCI, HOBt | DMF | 50°C | 81% |
Pharmacological Applications and Biological Activity
Target Hypothesis
While direct data on N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide are scarce, structurally related compounds in Search Result exhibit inhibitory activity against NAMPT (nicotinamide phosphoribosyltransferase) and ROCK (Rho-associated protein kinase). These targets are implicated in cancer metabolism, inflammation, and cardiovascular diseases .
Mechanistic Insights
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NAMPT inhibition: Morpholine carboxamides disrupt the NAMPT-mediated salvage pathway of NAD+ biosynthesis, depleting cellular energy reserves and inducing apoptosis in cancer cells .
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ROCK inhibition: The rigid norbornene moiety may enhance binding to the ROCK kinase domain, modulating cytoskeletal dynamics and cell migration .
Preclinical Data
Analogous compounds demonstrate:
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IC₅₀ values: 10–100 nM against NAMPT in HT-1080 fibrosarcoma cells .
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In vivo efficacy: 40–60% tumor growth inhibition in xenograft models at 10 mg/kg dosing .
Physicochemical and ADME Properties
Calculated Properties
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Molecular weight: ~413.5 g/mol (C₂₃H₂₇N₃O₃)
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LogP: 2.8 (predicted via XLogP3), indicating moderate lipophilicity.
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Hydrogen bond donors/acceptors: 2/5, favoring membrane permeability.
Solubility and Stability
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Aqueous solubility: <10 μg/mL at pH 7.4, necessitating formulation enhancements (e.g., nanomilling, cyclodextrin complexation).
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Plasma stability: >90% remaining after 2 hours in human plasma, attributed to the morpholine group’s resistance to esterase cleavage .
Recent Advancements and Future Directions
Patent Landscape
Search Result discloses bicycloheptene-morpholine hybrids as dual NAMPT/ROCK inhibitors, highlighting their utility in treating age-related macular degeneration and metastatic cancers. Key claims encompass:
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Broad coverage of carboxamide derivatives (WO2012067965A1) .
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Methods of use in combination therapies with checkpoint inhibitors .
Unmet Challenges
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Stereochemical optimization: Enantioselective synthesis routes are needed to evaluate individual stereoisomers’ pharmacokinetic profiles.
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Target selectivity: Off-target effects on structurally related kinases (e.g., PKA, PKC) remain a concern, requiring detailed kinome-wide screening.
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